![molecular formula C19H13FN2O3 B12920223 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-66-2](/img/structure/B12920223.png)
8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that combines the structural features of indole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and quinoline precursors separately, followed by their coupling.
Synthesis of Indole Precursor: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of Quinoline Precursor: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the indole and quinoline precursors. This can be achieved through a Friedel-Crafts acylation reaction, where the indole precursor is reacted with the quinoline precursor in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more sustainable and cost-effective reagents.
化学反应分析
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules in the pharmaceutical industry.
作用机制
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
相似化合物的比较
Similar Compounds
2-((1H-Indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
8-Fluoro-3-hydroxyquinoline-4-carboxylic acid: Lacks the indole moiety, which may reduce its ability to interact with biological targets.
2-((1H-Indol-3-yl)methyl)-8-chloro-3-hydroxyquinoline-4-carboxylic acid: Substitution of fluorine with chlorine, which may alter its chemical properties and biological activity.
Uniqueness
The presence of both indole and quinoline moieties, along with the fluorine atom, makes 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid unique. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the indole and quinoline moieties contribute to its ability to interact with biological targets.
属性
CAS 编号 |
924634-66-2 |
|---|---|
分子式 |
C19H13FN2O3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25) |
InChI 键 |
UXTGRGZIHAMALQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)F)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


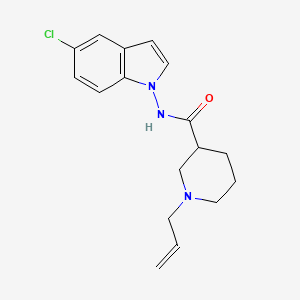
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
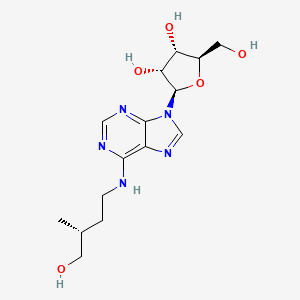
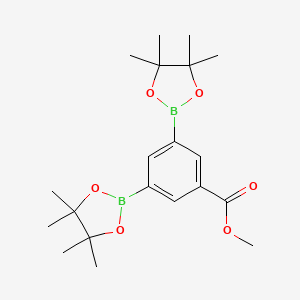
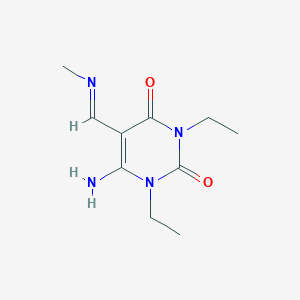



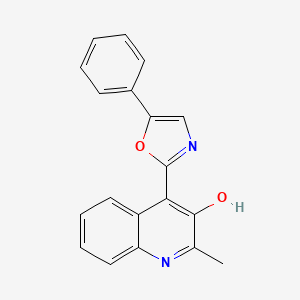
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
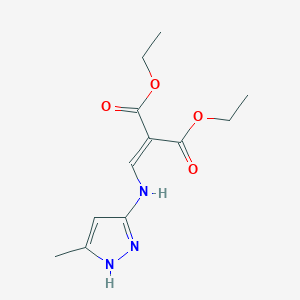
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)

